N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have antibacterial activity , suggesting that the targets could be bacterial proteins or enzymes
Mode of Action
It is suggested that similar compounds may interact with their targets to inhibit their function . This interaction could lead to changes in the target’s activity, potentially leading to the observed effects of the compound.
Biochemical Pathways
Similar compounds have been shown to have antibacterial activity , suggesting that they may affect pathways related to bacterial growth and survival. The downstream effects of these pathway alterations could include inhibition of bacterial growth or induction of bacterial cell death.
Result of Action
Based on the antibacterial activity of similar compounds , it can be inferred that the effects may include inhibition of bacterial growth or induction of bacterial cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide typically involves a multi-step process:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methoxylation: The benzothiazole core is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 5-position.
Acetamide Formation: The methoxylated benzothiazole is then reacted with 2-phenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Pyridinylmethyl Substitution: Finally, the acetamide derivative is reacted with 4-pyridinemethanol under basic conditions to introduce the pyridin-4-ylmethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridinylmethyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Comparison with Similar Compounds
N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide can be compared with other benzothiazole derivatives:
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide: Similar structure but with different substitution patterns, leading to variations in biological activity.
2-aminothiazole derivatives: Known for their antimicrobial and anticancer properties, but with different mechanisms of action.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-7-8-20-19(14-18)24-22(28-20)25(15-17-9-11-23-12-10-17)21(26)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOKUIAWNUGBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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